molecular formula C15H15NO4S B14184862 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 850913-19-8

1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14184862
CAS No.: 850913-19-8
M. Wt: 305.4 g/mol
InChI Key: QQKYXQGJCZKBNE-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by the presence of acetyl groups at the 2 and 4 positions and a sulfonyl group attached to a 4-methylphenyl group at the 1 position.

Preparation Methods

The synthesis of 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would include 2,4-diacetyl-1H-pyrrole and 4-methylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl groups to alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-2,4-dimethyl derivatives .

Scientific Research Applications

1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The acetyl and sulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .

Comparison with Similar Compounds

1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

850913-19-8

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

1-[4-acetyl-1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone

InChI

InChI=1S/C15H15NO4S/c1-10-4-6-14(7-5-10)21(19,20)16-9-13(11(2)17)8-15(16)12(3)18/h4-9H,1-3H3

InChI Key

QQKYXQGJCZKBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)C)C(=O)C

Origin of Product

United States

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